Venetoclax (ABT-199; CAS: 1257044-40-8) is a highly potent, first-in-class BH3-mimetic and selective B-cell lymphoma 2 (BCL-2) inhibitor utilized extensively in oncology research and drug development[1]. Unlike earlier generation pan-BCL inhibitors, Venetoclax was specifically engineered to isolate BCL-2 inhibition from BCL-XL and BCL-W pathways [1]. For procurement and laboratory selection, its value lies in its extreme target selectivity and its well-documented Biopharmaceutics Classification System (BCS) Class IV physicochemical profile, making it the definitive benchmark compound for BCL-2 dependent apoptotic pathway deconvolution and preclinical hematological malignancy modeling.
Substituting Venetoclax with earlier generation analogs like Navitoclax (ABT-263) or ABT-737 introduces critical experimental confounders that compromise both in vitro and in vivo data[1]. Navitoclax functions as a dual BCL-2/BCL-XL inhibitor; in animal models, this lack of selectivity triggers rapid, dose-dependent thrombocytopenia due to the reliance of platelets on BCL-XL for survival, severely limiting achievable dosing windows [1]. Furthermore, from a processability standpoint, Venetoclax exhibits extremely poor aqueous solubility (< 4 ng/mL crystalline), meaning generic aqueous dosing protocols used for more soluble analogs will result in precipitation and failed exposure . Procurement of Venetoclax must therefore be paired with specific lipid-based or co-solvent excipients (such as Phosal 50 PG or PEG400) to ensure reproducible in vivo delivery .
Venetoclax demonstrates profound selectivity for BCL-2 over BCL-XL in cell-free binding assays, a critical differentiation from its predecessor Navitoclax [1]. While Navitoclax binds both targets with sub-nanomolar affinity (Ki ≤ 1 nM for BCL-2 and ≤ 0.5 nM for BCL-XL), Venetoclax achieves a Ki of < 0.01 nM for BCL-2 while maintaining a Ki of > 48 nM for BCL-XL[1]. This >4800-fold selectivity window ensures that biochemical assays utilizing Venetoclax strictly measure BCL-2-mediated events .
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | Venetoclax: Ki < 0.01 nM (BCL-2), > 48 nM (BCL-XL) |
| Comparator Or Baseline | Navitoclax: Ki ≤ 1 nM (BCL-2), ≤ 0.5 nM (BCL-XL) |
| Quantified Difference | >4800-fold selectivity for Venetoclax vs. ~1:1 dual affinity for Navitoclax |
| Conditions | Cell-free fluorescence polarization binding assay |
Procuring Venetoclax is essential for isolating BCL-2 specific mechanisms in structural and biochemical assays without BCL-XL off-target interference.
The biochemical selectivity of Venetoclax translates directly into functional cellular assays, allowing researchers to distinguish between BCL-2 and BCL-XL dependent cell lines [1]. In BCL-2-dependent RS4;11 acute lymphoblastic leukemia cells, Venetoclax exhibits an EC50 of 8 nM[1]. In stark contrast, in BCL-XL-dependent H146 small cell lung cancer cells, the EC50 drops to 4.3 µM (4300 nM) [1]. Navitoclax, conversely, remains highly potent across both cell lines, failing to differentiate the underlying apoptotic dependencies.
| Evidence Dimension | Cellular Cytotoxicity (EC50) |
| Target Compound Data | Venetoclax: 8 nM (RS4;11) vs. 4300 nM (H146) |
| Comparator Or Baseline | Navitoclax: High potency in both RS4;11 and H146 |
| Quantified Difference | ~537-fold differential cytotoxicity window for Venetoclax between cell lines |
| Conditions | In vitro cell viability assays (RS4;11 vs. H146) |
This differential potency allows researchers to definitively map apoptotic dependencies in diverse cancer cell panels.
The most critical procurement differentiator for in vivo studies is the elimination of dose-limiting thrombocytopenia [1]. Navitoclax induces rapid, severe platelet destruction due to on-target BCL-XL inhibition in platelets [1]. Venetoclax, by sparing BCL-XL, maintains normal platelet counts in murine models even at high efficacious doses (e.g., 100 mg/kg/day), allowing for sustained therapeutic exposure without premature study termination due to toxicity[1].
| Evidence Dimension | In Vivo Platelet Toxicity |
| Target Compound Data | Venetoclax: Spares platelets, no dose-limiting thrombocytopenia |
| Comparator Or Baseline | Navitoclax: Induces rapid, dose-dependent thrombocytopenia |
| Quantified Difference | Elimination of on-target platelet toxicity |
| Conditions | In vivo murine dosing models |
Enables sustained, high-dose efficacy studies in animal models without the confounding variable of fatal platelet depletion.
Venetoclax is a BCS Class IV compound with crystalline aqueous solubility of < 4 ng/mL, requiring specific formulation strategies for in vivo gavage . Unlike more soluble compounds that can utilize standard aqueous buffers, Venetoclax requires complex co-solvent systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, to achieve a stable 2.5 mg/mL suspension, or lipid-based vehicles like 60% Phosal 50 PG / 30% PEG400 / 10% Ethanol for higher concentrations.
| Evidence Dimension | Aqueous Solubility and Vehicle Requirement |
| Target Compound Data | Venetoclax: < 4 ng/mL (aqueous); requires complex co-solvents (e.g., PEG300/Tween-80/DMSO) |
| Comparator Or Baseline | Standard aqueous laboratory vehicles |
| Quantified Difference | Complete precipitation in standard buffers vs. successful dissolution in specific lipid/PEG mixtures |
| Conditions | Preclinical oral gavage formulation preparation |
Dictates the necessary procurement of specialized excipients and strict adherence to co-solvent protocols for successful animal dosing.
Venetoclax is the required BCL-2 inhibitor for murine xenograft models (e.g., NSG mice with RS4;11 or LOUCY cell lines) where sustained target inhibition is necessary[1]. Its platelet-sparing profile allows researchers to administer continuous daily doses (e.g., 100 mg/kg) without the dose-limiting thrombocytopenia that confounds studies using dual BCL-2/BCL-XL inhibitors [1].
Due to its >4800-fold selectivity for BCL-2 over BCL-XL, Venetoclax is the benchmark probe for in vitro screening [1]. It is specifically utilized in comparative viability assays (e.g., against RS4;11 vs. H146 cell lines) to map whether a novel cancer phenotype or drug resistance mechanism is driven by BCL-2 or BCL-XL dependency [1].
As a classic BCS Class IV molecule with extremely low aqueous solubility (< 4 ng/mL), Venetoclax serves as an ideal industrial benchmark for testing novel drug delivery systems . Formulation scientists procure Venetoclax to validate the performance of amorphous solid dispersions, lipid-based nanocarriers, and supersaturating drug delivery technologies designed to enhance gastrointestinal absorption.